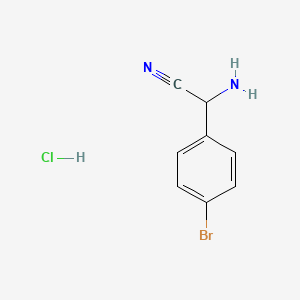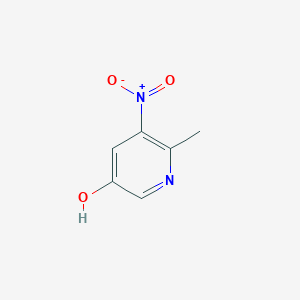
2-Amino-2-(4-bromophenyl)acetonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(4-bromophenyl)acetonitrile hydrochloride is a chemical compound with the molecular formula C8H8BrN2·HCl. It is a derivative of acetonitrile, where the hydrogen atoms are substituted with an amino group and a 4-bromophenyl group. This compound is often used in various chemical reactions and research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-bromophenyl)acetonitrile hydrochloride typically involves the reaction of 4-bromobenzyl cyanide with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The compound is then isolated and purified using techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(4-bromophenyl)acetonitrile hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromobenzamide or 4-bromobenzonitrile.
Reduction: Formation of 2-amino-2-(4-bromophenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-2-(4-bromophenyl)acetonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(4-bromophenyl)acetonitrile hydrochloride involves its interaction with various molecular targets. The amino and nitrile groups can form hydrogen bonds and interact with active sites of enzymes or receptors. The bromine atom can participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-(4-chlorophenyl)acetonitrile hydrochloride
- 2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride
- 2-Amino-2-(4-methylphenyl)acetonitrile hydrochloride
Uniqueness
2-Amino-2-(4-bromophenyl)acetonitrile hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can enhance the compound’s ability to participate in halogen bonding and influence its pharmacokinetic properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-amino-2-(4-bromophenyl)acetonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8H,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUETVAKHSAKJAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-amino-[1,3]thiazolo[5,4-b]pyridin-5-yl)-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B8242711.png)
![2-methyl-3,4-dihydrospiro[isoquinoline-1,3'-pyrrolidine] dihydrochloride](/img/structure/B8242741.png)

![[(6-Bromo-1H-indazol-3-YL)methyl]amine hydrochloride](/img/structure/B8242748.png)
![[5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B8242752.png)


![1'h-Spiro[piperidine-4,4'-quinolin]-2'(3'h)-one hydrochloride](/img/structure/B8242774.png)
![Methyl[(6-methylpyridin-3-yl)methyl]aminedihydrochloride](/img/structure/B8242779.png)
![2-Methyl-2,8-diazaspiro[4.5]decane-1,3-dione HCl](/img/structure/B8242781.png)

![(1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B8242785.png)

![2-bromo-7-[7-(9,9-dioctylfluoren-2-yl)-9,9-dioctylfluoren-2-yl]-9,9-dioctylfluorene](/img/structure/B8242818.png)
